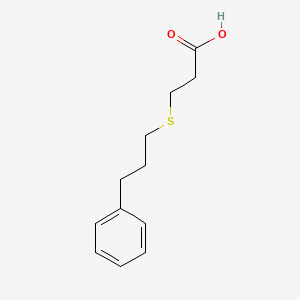
3-(3-Phenyl-propylsulfanyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenyl-propylsulfanyl)-propionic acid is an organic compound characterized by the presence of a phenylpropyl group attached to a sulfanyl group, which is further connected to a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-propylsulfanyl)-propionic acid typically involves the reaction of 3-phenylpropyl bromide with thiourea to form 3-phenylpropylthiourea. This intermediate is then hydrolyzed to yield 3-phenylpropylthiol, which is subsequently reacted with acrylonitrile to form 3-(3-phenylpropylsulfanyl)-propionitrile. Finally, the nitrile group is hydrolyzed under acidic conditions to produce 3-(3-phenylpropylsulfanyl)-propionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Phenyl-propylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenylpropyl group.
Applications De Recherche Scientifique
3-(3-Phenyl-propylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Phenyl-propylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylpropyl group may interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropionic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
3-(3-Phenylpropylthio)-propionic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
3-(3-Phenyl-propylsulfanyl)-propionic acid is unique due to the presence of both a phenylpropyl group and a sulfanyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
3-(3-phenylpropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c13-12(14)8-10-15-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |
Clé InChI |
MGNDEAPFTKSZBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















